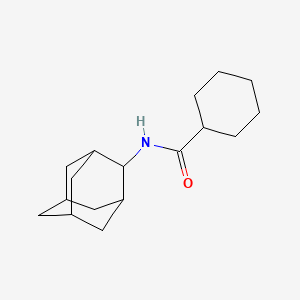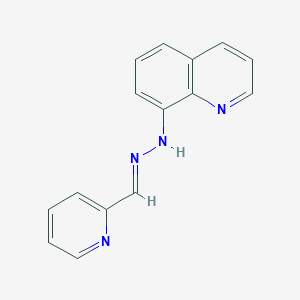![molecular formula C18H21NO4S B5767454 methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate, also known as MIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIIB has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate exerts its biological effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound has been shown to selectively inhibit the activity of VGSCs, leading to a decrease in the excitability of cells and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of VGSCs by this compound has several biochemical and physiological effects. This compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and inflammation. In addition, this compound has been found to decrease the expression of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to reduce the excitability of neurons and muscle cells, leading to a decrease in action potential firing and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has several advantages for laboratory experiments, including its selectivity for VGSCs, its ability to modulate the activity of ion channels, and its potential for drug discovery. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. This compound may also have potential applications in cancer research, as it has been shown to exhibit anti-tumor activity. In addition, further studies are needed to explore the potential anti-inflammatory properties of this compound and its effects on other ion channels and neurotransmitter systems. Overall, this compound has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization, yielding this compound as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to modulate the activity of ion channels, making it a promising candidate for the treatment of neurological disorders such as epilepsy and pain. This compound has also been identified as a potential lead compound for the development of new drugs due to its unique structure and pharmacological properties.
Propriétés
IUPAC Name |
methyl 2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)12-14-8-10-15(11-9-14)24(21,22)19-17-7-5-4-6-16(17)18(20)23-3/h4-11,13,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPJGHSZOMHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)




![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)